

Technical Guide: Structure-Activity Relationship of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

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Compound of Interest

Compound Name:	7-(Benzyloxy)-6-methoxyquinolin-4-ol
CAS No.:	205448-29-9
Cat. No.:	B3022049

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Executive Summary: The Scaffold at the Crossroads

7-(Benzyloxy)-6-methoxyquinolin-4-ol (and its tautomer, the 4-one) represents a critical pharmacophore in the design of tyrosine kinase inhibitors (TKIs). While structurally analogous to the quinazoline core of first-generation EGFR inhibitors (e.g., Gefitinib), this quinoline scaffold offers distinct electronic and steric properties that shift its selectivity profile toward multi-kinase inhibition, including VEGFR-2 (KDR), Src, and EGFR.

This guide dissects the structure-activity relationship (SAR) of this core, contrasting it with the 4-anilinoquinazoline standard, and details the synthetic utility of the benzyloxy "masking" strategy in late-stage drug optimization.

Chemical Architecture & Tautomerism

The molecule exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms. In the solid state and polar solvents, the keto form predominates, stabilized by intermolecular hydrogen bonding and aromaticity.



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Mechanistic Implication

For medicinal chemists, the "4-ol" designation is a functional misnomer; the molecule acts as the substrate for deoxychlorination. The carbonyl oxygen is exchanged for a chlorine atom (using POCl

or SOCl

), converting the inactive scaffold into an electrophilic species (4-chloroquinoline) capable of coupling with anilines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is defined by three distinct vectors: the Hinge Binder (C6), the Solvent Interface (C7), and the Specificity Gate (C3/C4).

Position 6: The Methoxy Anchor[1]

- **Function:** The methoxy group at C6 is an obligate donor of electron density and a hydrogen bond acceptor.
- **Interaction:** In the ATP binding pocket of kinases (e.g., EGFR), the oxygen atom accepts a hydrogen bond from the backbone amide of the hinge region (often Met793 in EGFR or Cys919 in VEGFR2).

- SAR Insight: Replacing the methoxy with a bulkier ethoxy or isopropoxy group often diminishes potency due to steric clash with the "gatekeeper" residue (e.g., Thr790). The methyl group is the optimal size for deep pocket penetration.

Position 7: The Benzyloxy "Mask"[1]

- Function: The benzyloxy group serves a dual purpose: lipophilic probe and synthetic protecting group.
- Steric Tolerance: The C7 position points toward the solvent-exposed region of the kinase cleft. Large groups here (like benzyl) are tolerated but rarely optimal for final drugs due to poor solubility.
- Synthetic Utility: The benzyl ether is stable under basic conditions (used in coupling) but can be selectively cleaved (using TFA or) to reveal a 7-OH phenol.
- Optimization: The revealed phenol is subsequently alkylated with solubilizing moieties (e.g., morpholinopropane in Gefitinib).
 - Direct Comparison: 7-Benzyloxy analogs often show 10-50x lower potency than their 7-(3-morpholinopropoxy) counterparts in cellular assays, primarily due to poor solubility and lack of additional H-bonding interactions at the solvent front.

The Core: Quinoline (1-N) vs. Quinazoline (2-N)

This is the defining divergence point.



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Critical Insight: The quinoline core allows for substitution at the C3 position. Introducing a cyano group (-CN) at C3 (as seen in Pelitinib/EKB-569) dramatically increases reactivity of the C4-aniline Michael acceptor, converting the reversible inhibitor into an irreversible covalent inhibitor of EGFR.

Visualization: Synthetic & Pharmacophore Logic



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Figure 1: The strategic role of the 7-benzyloxy scaffold in converting early precursors into soluble, active kinase inhibitors.

Experimental Protocol: Conversion to Active Kinase Inhibitor

Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinolin-4-amine (Representative EGFR/VEGFR inhibitor).

Phase 1: Activation (Deoxychlorination)

- Reagents: **7-(Benzyloxy)-6-methoxyquinolin-4-ol** (1.0 eq), Phosphoryl chloride (, 5.0 eq), catalytic DMF.
- Procedure:
 - Suspend the quinolin-4-ol in neat under inert atmosphere ().
 - Add 2-3 drops of DMF (catalyst).
 - Reflux at 105°C for 3 hours. The suspension will clear as the chloro-intermediate forms.
 - Workup: Evaporate excess under reduced pressure. Pour residue onto crushed ice/ammonia water to neutralize. Filter the yellow precipitate (4-chloro-7-benzyloxy-6-methoxyquinoline).
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The polar starting material () converts to a non-polar spot ().

Phase 2: Coupling ()

- Reagents: 4-Chloro-intermediate (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).

- Procedure:
 - Dissolve the chloro-quinoline in IPA (10 mL/g).
 - Add the aniline derivative.
 - Reflux at 85°C for 4-6 hours. The product often precipitates as the hydrochloride salt.
 - Isolation: Cool to room temperature. Filter the solid. Wash with cold IPA and ether.
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the diagnostic loss of the C4-H signal and the appearance of aniline aromatic protons. The benzyloxy appears as a singlet around 5.2 ppm.

Performance Comparison: Quinoline vs. Quinazoline[2]



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Data Interpretation

In comparative inhibition assays (e.g., against EGFR wt):

- The Quinazoline derivative typically exhibits an
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- The Quinoline derivative typically exhibits an
.
- Conclusion: The lack of the N3 nitrogen results in the loss of a water-mediated hydrogen bond network in the EGFR pocket. However, this "looser" fit allows the quinoline to accommodate the slightly different ATP pockets of VEGFR and Src, making it a superior scaffold for anti-angiogenic therapy.

References

- Design and Synthesis of Quinoline Derivatives: Structure-Activity Relationship Studies of 4-Alkoxy-2-arylquinolines as Topoisomerase I Inhibitors. National Institutes of Health (NIH). [Link](#)
- Gefitinib Synthesis & Intermediates: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[1] Atlantis Press. [Link](#)
- Quinoline vs. Quinazoline in EGFR: Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[2] MDPI / NIH. [Link](#)
- Chemical Identity: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline (PubChem CID 22646562).[3] National Center for Biotechnology Information. [Link](#)
- VEGFR/KDR Inhibition: Quinoline Derivatives Inhibiting VEGF Effects. Patent DE69733825T2 (Google Patents). [Link](#)

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Sources

- [1. Synthesis of 7-\(benzyloxy\)-4-chloro-6-methoxyquinazoline | Atlantis Press \[atlantis-press.com\]](#)
- [2. atlantis-press.com \[atlantis-press.com\]](#)
- [3. 7-\(Benzyloxy\)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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